molecular formula C22H20BrN5O2S B6546245 N-(4-bromo-3-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896319-05-4

N-(4-bromo-3-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B6546245
CAS No.: 896319-05-4
M. Wt: 498.4 g/mol
InChI Key: JFGANQHXBNXYQD-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives characterized by a sulfanyl acetamide linkage. Its structure includes:

  • 4-bromo-3-methylphenyl group: Provides steric bulk and electron-withdrawing properties.
  • 1H-pyrrol-1-yl moiety: A five-membered aromatic heterocycle that may participate in hydrogen bonding or hydrophobic interactions.

However, structurally related compounds exhibit antiviral, antibacterial, and anti-inflammatory properties .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN5O2S/c1-15-12-17(8-9-19(15)23)24-20(29)14-31-22-26-25-21(28(22)27-10-3-4-11-27)16-6-5-7-18(13-16)30-2/h3-13H,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGANQHXBNXYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is characterized by the presence of a triazole ring, a pyrrole moiety, and a sulfanyl group. The synthesis typically involves multi-step organic reactions that incorporate these functional groups. The specific synthetic route may vary but generally includes the formation of the triazole through cyclization reactions involving appropriate precursors.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole rings exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound was evaluated against various human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). In vitro assays revealed an IC50 value of approximately 26 µM for A549 cells, indicating moderate cytotoxicity .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The presence of the pyrrole and triazole moieties may enhance interactions with cellular targets involved in cancer progression.
Cell LineIC50 (µM)Reference
A54926
HeLaTBDTBD

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Microbial Inhibition : It exhibited moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations comparable to established antimicrobial agents .
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureusTBD
Escherichia coliTBD

Case Studies

  • In Vivo Studies : In a recent study involving animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. This suggests potential for further development as an anticancer agent.
  • Combination Therapy : Preliminary findings indicate that when combined with other chemotherapeutic agents, this compound may enhance overall efficacy while reducing side effects associated with high-dose treatments.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to N-(4-bromo-3-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Studies : Compounds containing thiadiazole and triazole rings have demonstrated inhibitory effects on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.28 to 4.27 µg/mL .
  • Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to interact with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies on similar triazole derivatives have shown effectiveness against bacterial strains and fungi.

  • In Vitro Studies : Research has indicated that triazole-containing compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Antidiabetic Potential

Emerging studies suggest that compounds featuring similar structures may possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity.

  • Preliminary Findings : Some derivatives have been shown to lower blood glucose levels in diabetic animal models, indicating their potential as therapeutic agents in diabetes management .

Data Tables

Application Area Activity Cell Line/Pathogen IC50 Values/Effectiveness
AnticancerCytotoxicA549 (Lung Cancer)0.28 - 4.27 µg/mL
CytotoxicMCF-7 (Breast Cancer)Varies by derivative
AntimicrobialInhibitionVarious BacteriaSpecific IC50 values needed
AntidiabeticGlucose modulationDiabetic ModelsVaries by study

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Thiadiazole Derivatives : A study by Alam et al. (2011) reported that certain thiadiazole derivatives exhibited significant anticancer activity against multiple human cancer cell lines .
  • Triazole-Based Compounds : Research on triazole derivatives indicated their role in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .
  • Antimicrobial Efficacy : A comparative study demonstrated that triazole-containing compounds were effective against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

Comparison with Similar Compounds

Structural Analogues

Key analogues and their structural differences are summarized below:

Compound ID & Source Core Structure Substituents on Triazole Acetamide Substituent Key Features
Target Compound (Hypothetical) 4H-1,2,4-triazole 5-(3-methoxyphenyl), 4-(1H-pyrrol-1-yl) N-(4-bromo-3-methylphenyl) Bromo/methyl for lipophilicity; methoxy for solubility.
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 4H-1,2,4-triazole 4-(4-bromophenyl), 5-(4-pyridinyl) N-(3-methylphenyl) Pyridinyl enhances hydrogen bonding; bromophenyl increases steric bulk.
N-(4-Bromo-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4H-1,2,4-triazole 4-ethyl, 5-(4-pyridinyl) N-(4-bromo-2-methylphenyl) Ethyl group improves metabolic stability; bromo/methyl optimizes lipophilicity.
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1H-1,2,4-triazole 1-cyclohexylmethyl N-(4-bromophenyl) Cyclohexylmethyl enhances steric hindrance; bromophenyl aids in π-stacking.
VUAA-1 (Orco agonist) 4H-1,2,4-triazole 4-ethyl, 5-(3-pyridinyl) N-(4-ethylphenyl) Ethyl/pyridinyl optimizes insect olfactory receptor activation.

Pharmacological and Physicochemical Properties

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Bromo groups (e.g., 4-bromo in target compound vs. 2-bromo in ) influence binding affinity to hydrophobic pockets. Methoxy groups (target compound) improve solubility compared to halogenated analogues like but may reduce membrane permeability.

Synthetic Accessibility: The target compound’s pyrrol-1-yl group may require Paal-Knorr condensation (similar to ), whereas pyridinyl derivatives () rely on Suzuki-Miyaura cross-coupling.

Crystallographic Data :

  • Analogues like N-(4-bromophenyl) derivatives show bond lengths (C–Br: ~1.89 Å) and planarity consistent with acetamide pharmacophores .

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